

Spectroscopic Profile of 2-Iodophenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Iodophenylacetic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Iodophenylacetic acid** (CAS No: 18698-96-9), a compound of interest in synthetic chemistry and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and logical workflow diagrams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ^1H and ^{13}C NMR data for **2-Iodophenylacetic acid**.

^1H NMR Data

Table 1: ^1H NMR Spectroscopic Data for **2-Iodophenylacetic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.87	Doublet of Doublets (dd)	1H	Ar-H
7.35	Triplet of Doublets (td)	1H	Ar-H
7.18	Doublet of Doublets (dd)	1H	Ar-H
7.00	Triplet of Doublets (td)	1H	Ar-H
3.82	Singlet (s)	2H	-CH ₂ -

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for **2-Iodophenylacetic acid**

Chemical Shift (δ) ppm	Assignment
176.4	C=O
140.2	Ar-C
139.6	Ar-C
130.0	Ar-C
128.9	Ar-C
128.6	Ar-C
100.5	Ar-C-I
44.9	-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-Iodophenylacetic acid** was obtained, and the significant absorption bands are listed below.

Table 3: FT-IR Spectroscopic Data for **2-Iodophenylacetic acid**

Wavenumber (cm ⁻¹)	Transmittance (%)	Assignment
2925	63	O-H stretch (Carboxylic Acid)
1702	19	C=O stretch (Carboxylic Acid)
1466	54	C=C stretch (Aromatic)
1436	46	C=C stretch (Aromatic)
1290	36	C-O stretch
1210	58	C-O stretch
921	54	O-H bend (Carboxylic Acid)
752	35	C-H bend (Aromatic, ortho-disubstituted)
651	59	C-I stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of **2-Iodophenylacetic acid** is summarized below.

Table 4: Mass Spectrometry Data for **2-Iodophenylacetic acid**

m/z	Relative Intensity (%)	Assignment
45	25.9	[COOH] ⁺
50	10.9	[C ₄ H ₂] ⁺
51	18.5	[C ₄ H ₃] ⁺
62	6.2	[C ₅ H ₂] ⁺
63	12.8	[C ₅ H ₃] ⁺
89	28.5	[C ₇ H ₅] ⁺
90	100.0	[C ₇ H ₆] ⁺ (Base Peak)
91	10.8	[C ₇ H ₇] ⁺
117	4.8	[M - COOH - I] ⁺
135	18.5	[M - I] ⁺
262	41.5	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

A solution of **2-Iodophenylacetic acid** was prepared by dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a specific frequency for each nucleus. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

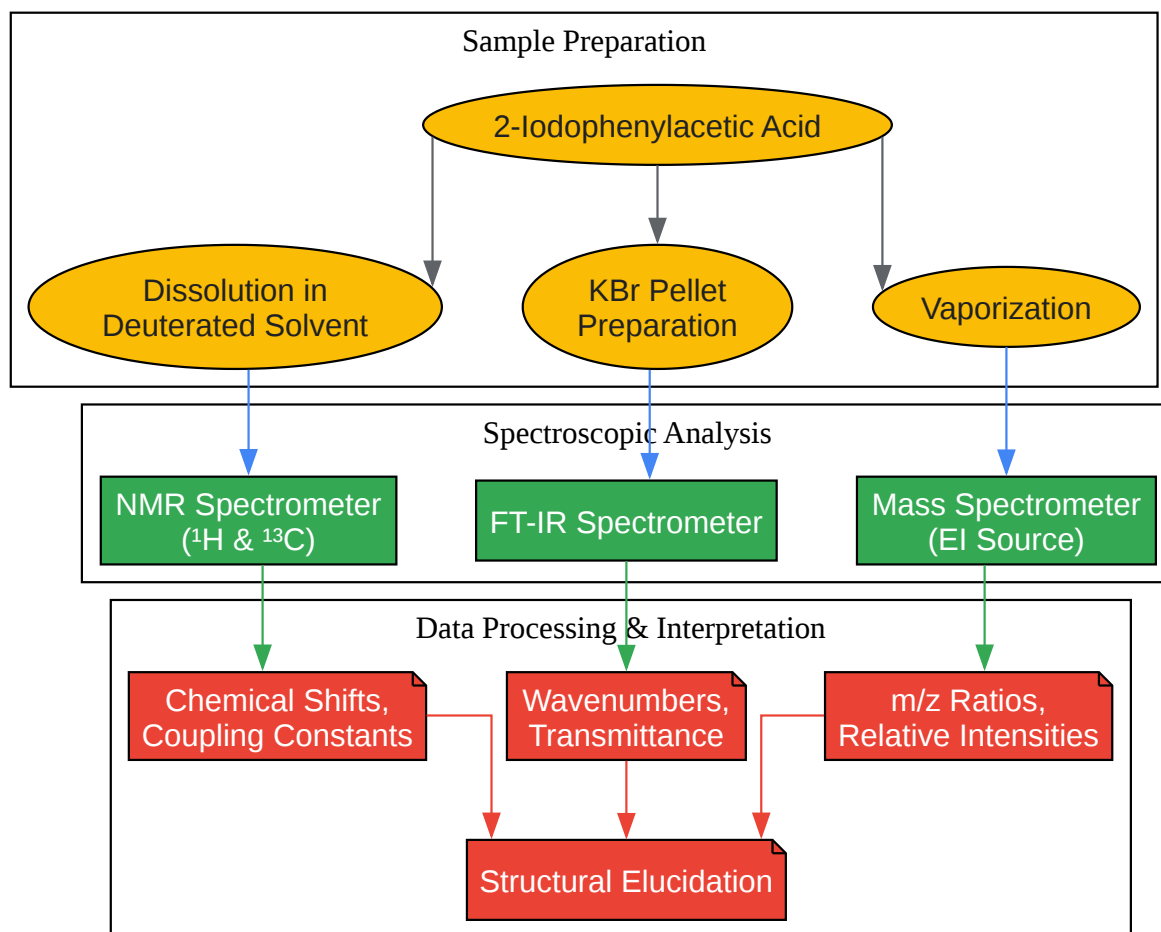
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet was prepared by mixing a small amount of **2-Iodophenylacetic acid** with dry potassium bromide and pressing the mixture into a thin disk. The spectrum was recorded as percent transmittance versus wavenumber (cm⁻¹).

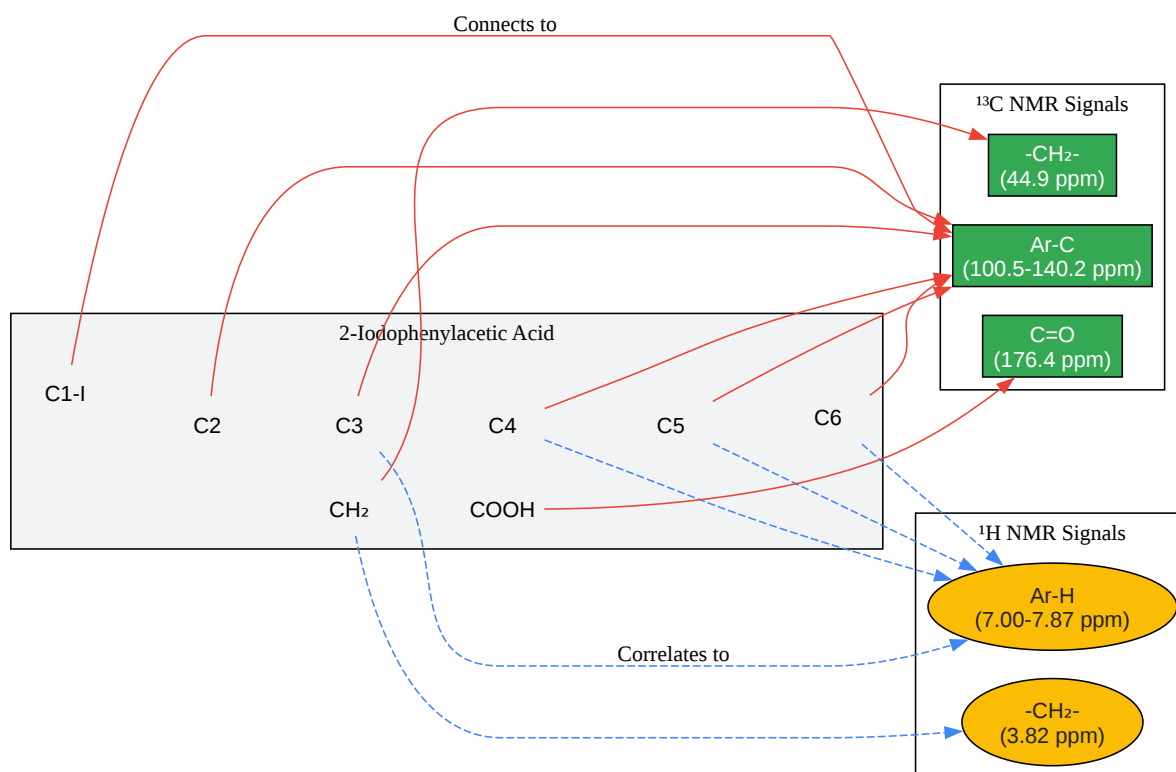
Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the instrument, and the resulting mass-to-charge ratios (m/z) and their relative intensities were recorded.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships within **2-Iodophenylacetic acid**.





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